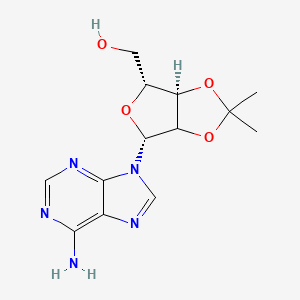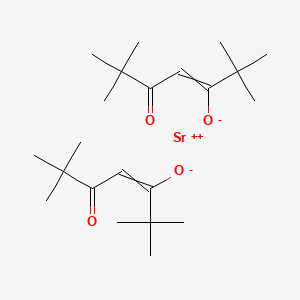
2-Fluoro-2',3',5'-tri-o-acetyladenosine(Fludarabine Intermediate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-2’,3’,5’-tri-o-acetyladenosine, also known as Fludarabine Intermediate, is a chemical compound with the molecular formula C16H18FN5O7. It is a derivative of adenosine, where the hydroxyl groups at the 2’, 3’, and 5’ positions are acetylated, and a fluorine atom is introduced at the 2-position. This compound is significant in the synthesis of fludarabine, a chemotherapeutic agent used in the treatment of hematological malignancies .
Preparation Methods
The synthesis of 2-Fluoro-2’,3’,5’-tri-o-acetyladenosine involves multiple stepsThe reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for acetylation, and a fluorinating agent like diethylaminosulfur trifluoride (DAST) for the fluorination step .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up, yield, and purity. These methods often involve the use of high-purity solvents and reagents, as well as controlled reaction conditions to ensure consistency and quality .
Chemical Reactions Analysis
2-Fluoro-2’,3’,5’-tri-o-acetyladenosine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Deacetylation: The acetyl groups can be removed under acidic or basic conditions to yield the corresponding deacetylated adenosine derivatives.
Common reagents used in these reactions include pyridine, aryl chloroformates, and acids or bases for deacetylation. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-2’,3’,5’-tri-o-acetyladenosine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Fluoro-2’,3’,5’-tri-o-acetyladenosine is primarily related to its role as an intermediate in the synthesis of fludarabine. Fludarabine is a purine analog that interferes with DNA synthesis by inhibiting DNA polymerase, ribonucleotide reductase, and DNA primase. This leads to the inhibition of DNA replication and repair, ultimately causing cell death in rapidly dividing cancer cells .
Comparison with Similar Compounds
2-Fluoro-2’,3’,5’-tri-o-acetyladenosine can be compared with other nucleoside analogs such as:
2’,3’,5’-Tri-O-acetyladenosine: Similar in structure but lacks the fluorine atom at the 2-position.
Fludarabine: The final product in the synthesis pathway, used as a chemotherapeutic agent.
Clofarabine: Another nucleoside analog with similar applications in cancer treatment but with different structural modifications.
The uniqueness of 2-Fluoro-2’,3’,5’-tri-o-acetyladenosine lies in its specific structural modifications, which make it a crucial intermediate in the synthesis of fludarabine, providing it with distinct chemical and biological properties .
Properties
Molecular Formula |
C16H24FN5O4 |
|---|---|
Molecular Weight |
369.39 g/mol |
IUPAC Name |
9-[3,4-diethoxy-5-(ethoxymethyl)oxolan-2-yl]-2-fluoropurin-6-amine |
InChI |
InChI=1S/C16H24FN5O4/c1-4-23-7-9-11(24-5-2)12(25-6-3)15(26-9)22-8-19-10-13(18)20-16(17)21-14(10)22/h8-9,11-12,15H,4-7H2,1-3H3,(H2,18,20,21) |
InChI Key |
RFYAWWPXHYUJQA-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1C(C(C(O1)N2C=NC3=C(N=C(N=C32)F)N)OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B13396611.png)
![Dicalcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;dibromide](/img/structure/B13396622.png)
![10,13-dimethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol](/img/structure/B13396628.png)


![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]lysine methyl ester](/img/structure/B13396647.png)

![2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolane-2-carbonitrile](/img/structure/B13396665.png)
